molecular formula C6H12N2O2S B14197444 N-(Cyclopropylsulfamoyl)Cyclopropanamine CAS No. 923271-25-4

N-(Cyclopropylsulfamoyl)Cyclopropanamine

Cat. No.: B14197444
CAS No.: 923271-25-4
M. Wt: 176.24 g/mol
InChI Key: ZOQDOPYXZSNICA-UHFFFAOYSA-N
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Description

N-(Cyclopropylsulfamoyl)Cyclopropanamine is a compound that features a cyclopropane ring bonded to a sulfamoyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylsulfamoyl)Cyclopropanamine typically involves the reaction of cyclopropylamine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylsulfamoyl)Cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopropylsulfamoyl)Cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclopropylsulfamoyl)Cyclopropanamine involves its interaction with specific molecular targets. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclopropylsulfamoyl)Cyclopropanamine is unique due to the presence of both a sulfamoyl group and an amine group attached to the cyclopropane ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

CAS No.

923271-25-4

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-(cyclopropylsulfamoyl)cyclopropanamine

InChI

InChI=1S/C6H12N2O2S/c9-11(10,7-5-1-2-5)8-6-3-4-6/h5-8H,1-4H2

InChI Key

ZOQDOPYXZSNICA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)NC2CC2

Origin of Product

United States

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